Benzeneethanimidamide, N-hydroxy-4-(trifluoromethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

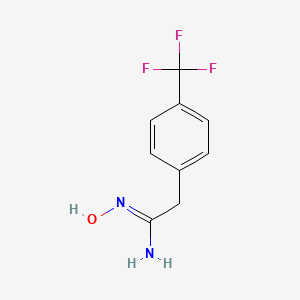

“Benzeneethanimidamide, N-hydroxy-4-(trifluoromethyl)-” is also known as “4-(Trifluoromethyl)benzamidoxime” or "N-Hydroxy-4-(trifluoromethyl)benzamidine" . It is an organic compound that belongs to the class of diarylethers .

Molecular Structure Analysis

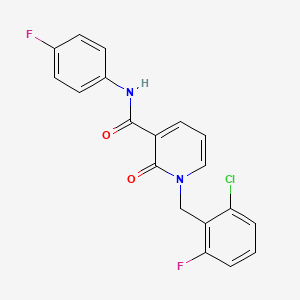

The linear formula for this compound is CF3C6H4C(=NOH)NH2 . It has a molecular weight of 204.15 . The SMILES string representation is N\C(=N/O)c1ccc(cc1)C(F)(F)F .科学的研究の応用

Superelectrophilic Amidomethylation

Benzeneethanimidamide, N-hydroxy-4-(trifluoromethyl)-, has been implicated in superelectrophilic amidomethylation reactions, demonstrating its utility in the α-amidomethylation of aromatics. This reaction, facilitated by N-hydroxymethylphthalimide in trifluoromethanesulfonic acid, showcases the compound's reactivity towards benzene and various substituted benzenes, leading to high yields of α-amidomethylated products. This process significantly expands the scope of the amidomethylation reaction, presenting a valuable method for synthesizing complex organic molecules (Olah et al., 1993).

Structural and Magnetic Studies

In the field of magnetic materials, benzeneethanimidamide derivatives have been synthesized and studied for their structural and magnetic properties. These studies are crucial for developing single molecule magnets (SMMs), which are paramount in advancing magnetic storage media and quantum computing technologies. The synthesis of tetranuclear [Cu-Ln]2 complexes, utilizing ligands derived from benzeneethanimidamide, has been explored, offering insights into the interplay between structure and magnetism in these complex systems (Costes et al., 2008).

Polymer Science Applications

In polymer science, the reactivity of benzeneethanimidamide derivatives towards benzylic alcohols has been harnessed to initiate living polymerization reactions, particularly for the synthesis of poly(tetrahydrofuran) (poly(THF)). This methodology allows for the creation of mono-, bi-, and trifunctional living poly(THFs), underscoring the compound's significance in the development of novel polymeric materials with tailored properties (Oike et al., 2000).

Surface Covalent Organic Frameworks

The creation of surface covalent organic frameworks (COFs) based on polyester condensation represents another fascinating application area. By reacting with benzene-1,3,5-tricarbonyl trichloride, benzeneethanimidamide derivatives have been employed to form novel COFs on Au(111) surfaces. These structures, characterized by hexagonal cavities, highlight the potential of benzeneethanimidamide derivatives in constructing highly ordered, functionalized surfaces for various technological applications (Marele et al., 2012).

Environmental and Catalytic Applications

Ionic liquids containing benzeneethanimidamide derivatives have demonstrated effectiveness in separating aromatic hydrocarbons from alkanes, showcasing their potential in environmental remediation and industrial separation processes. This application is particularly relevant for the removal of benzene from mixtures with alkanes, offering an alternative to traditional separation methods (Arce et al., 2007).

Safety And Hazards

特性

IUPAC Name |

N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSFNZJGLHDENP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C/C(=N/O)/N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2897724.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-phenylethyl)acetamide](/img/structure/B2897725.png)

![3-Ethoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2897733.png)

![N-(3-cyanothiolan-3-yl)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2897742.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2897743.png)